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Compound of Interest

Compound Name: Phenol, 2-(1,3,5-triazin-2-yl)-

CAS No.: 14848-04-5

Cat. No.: B3241785 Get Quote

Executive Summary
Hydroxyphenyl-s-triazines (HPTs) represent a class of high-performance UV stabilizers used

extensively in industrial coatings and pharmaceutical sunscreens (e.g., Bemotrizinol).[1] Their

efficacy stems from a rapid, non-destructive photophysical cycle known as Excited State

Intramolecular Proton Transfer (ESIPT).[2] Unlike sacrificial stabilizers that degrade upon

absorbing photons, HPTs dissipate UV energy as heat through a reversible tautomeric

modification, allowing a single molecule to neutralize millions of photons without fatigue. This

guide details the molecular architecture, the quantum mechanical ESIPT engine, and the

experimental protocols required to validate their performance.

Molecular Architecture: The Structural Prerequisite
The core functionality of any triazine-based UV absorber relies on a specific structural motif:

the Intramolecular Hydrogen Bond (IMHB).

The Chromophore: A 1,3,5-triazine ring substituted with at least one ortho-hydroxyphenyl

group.

The Critical Interaction: In the ground state (

), the hydroxyl proton (-OH) forms a strong hydrogen bond with one of the nitrogen atoms of
the triazine ring. This planarizes the molecule and establishes a 6-membered chelate ring.
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The "Lock": This pre-existing IMHB is the "loaded spring" that enables the proton transfer

upon photoexcitation. Without the ortho positioning, the ESIPT mechanism is impossible,

rendering the molecule photo-unstable.

The Photophysical Engine: ESIPT Mechanism
The mechanism of action is a four-step cycle involving photo-induced tautomerism between the

Enol (stable ground state) and Keto (transient excited state) forms.[2]

Step-by-Step Cycle
Absorption (

s): The Ground State Enol (

-Enol) absorbs a UV photon (typically UVB/UVA range). This promotes an electron to the

orbital, creating the Excited Singlet Enol (

-Enol).

Proton Transfer (

fs): The acidity of the phenol group increases dramatically in the excited state, while the
basicity of the triazine nitrogen increases. The proton tunnels across the hydrogen bond to
the nitrogen, forming the Excited Singlet Keto (

-Keto) species. This step is essentially barrierless.

Internal Conversion (

s): The

-Keto species is energetically unstable and decays rapidly to the Ground State Keto (

-Keto) form via radiationless decay. The energy difference is released as heat (vibrational
relaxation) to the surrounding matrix.

Reverse Proton Transfer: The
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-Keto form is thermodynamically unstable in the ground state. The proton instantly reverts to
the oxygen atom, restoring the original

-Enol form.

Visualization: The ESIPT Jablonski Diagram
The following diagram illustrates the energy pathways.[3] Note the large Stokes shift (difference

between absorption and emission, though emission is negligible here due to efficient thermal

dissipation).
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Figure 1: The ESIPT cycle showing the conversion of UV energy into harmless heat via Enol-

Keto tautomerism.

Structure-Activity Relationships (SAR)
Optimizing triazine stabilizers involves tuning substituents without disrupting the core ESIPT

mechanism.
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Structural Feature Function Impact on Performance

o-Hydroxyphenyl Mandatory. Forms the IMHB.
Enables ESIPT. Removal

destroys photostability.

Alkoxy Chain (R-O-) Solubilizer.

Increases solubility in

oils/polymers. Long chains

(e.g., ethylhexyl) prevent

migration/leaching.

Triazine Core Electron acceptor.[4]

High electron affinity facilitates

proton capture in the excited

state.

Additional Phenyls Conjugation extender.
Red-shifts absorption into the

UVA region (320-400 nm).

Case Study:Bemotrizinol (Tinosorb S) vs. Tinuvin 1577

Tinuvin 1577: A mono-resorcinol triazine. Excellent for polycarbonates but limited spectral

coverage (mostly UVB).

Bemotrizinol: A bis-resorcinol triazine. The extended conjugation and dual ESIPT sites

broaden the protection into the UVA range, critical for "Broad Spectrum" claims [1].

Experimental Validation Protocols
To validate a triazine molecule as a functional UV stabilizer, one must prove both its spectral

efficacy and its photostability.

Protocol 1: In Vitro Photostability Assessment
This protocol quantifies the "fatigue" of the stabilizer. A robust triazine should show <5%

degradation after high-dose irradiation.

Workflow Diagram:
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Figure 2: Step-by-step workflow for determining the photostability of UV absorbers.

Detailed Methodology:

Substrate Preparation: Dissolve the triazine (e.g., 1-3% w/w) in a carrier (ethanol or cosmetic

oil). Spreading rate: 1.3 mg/cm² on roughened PMMA (polymethylmethacrylate) plates to

simulate skin topology [2].

Initial Scan (

): Measure UV transmission using an integrating sphere spectrophotometer (e.g., Labsphere
UV-2000S).
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Irradiation: Expose samples to a solar simulator (Xenon arc lamp) complying with

COLIPA/ISO standards.

Dosage: 10 to 50 MED (Minimal Erythema Doses).[5] 1 MED

21 mJ/cm² (erythema effective).

Temperature Control: Maintain plate surface at <35°C to prevent thermal degradation

artifacts.

Final Scan (

): Re-measure transmission at the exact same spots.

Calculation:

Acceptance Criteria: >95% recovery indicates excellent photostability (typical for Triazines).

Protocol 2: Ultrafast Transient Absorption (TEAS)
To confirm the ESIPT mechanism (and rule out simple fluorescence), researchers use

Transient Electronic Absorption Spectroscopy (TEAS).

Objective: Observe the formation and decay of the Keto species.

Indicator: A transient absorption band appears instantly (<100 fs) after excitation, distinct

from the ground state bleach.

Validation: If the lifetime of this transient state is short (ps scale) and returns fully to the

ground state without forming triplets (which lead to reactive oxygen species), the ESIPT

mechanism is active and safe [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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